Compound Description: SP-10 is a benzamide derivative that has shown potent in vitro antiviral activity against HIV-1. [] It inhibits viral replication at very low concentrations, even against multidrug-resistant strains. [] Studies suggest that SP-10 disrupts actin dynamics within the host cell, leading to reduced expression of CD4 and CCR5 receptors, ultimately inhibiting viral binding and entry. []
Compound Description: This benzamide derivative acts as an inhibitor of stress-induced adrenal corticosteroid synthesis. [] It achieves this by disrupting the normal distribution of actin within the cell, specifically reducing actin levels in the submembrane cytoskeleton. [] This disruption interferes with the formation of microvilli, structures essential for cholesterol uptake via the scavenger receptor class B type I (SR-BI). [] Consequently, the compound prevents the excessive production of corticosteroids in response to stress. []
Compound Description: Ivacaftor is an FDA-approved drug used to treat cystic fibrosis. [] It acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically the defective ∆F508-CFTR variant. [] By binding to and enhancing the channel function of CFTR, Ivacaftor improves chloride ion transport across cell membranes, alleviating the symptoms of cystic fibrosis. []
Relevance: While Ivacaftor doesn't share a direct structural resemblance to N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, it is relevant due to its role as a CFTR potentiator. [] The research paper discussing Ivacaftor also explores other CFTR potentiators with diverse structures. [] This suggests a potential research avenue for investigating whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or structurally related compounds, could also modulate CFTR activity.
Compound Description: This compound is identified as an investigational corrector for the treatment of cystic fibrosis. [] Correctors are designed to improve the cellular processing of the defective ∆F508-CFTR protein, increasing its trafficking to the cell membrane where it can function as a chloride channel. []
Relevance: Although structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, this compound's classification as a CFTR corrector highlights a potential research direction. [] Investigating whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or its derivatives, can modulate CFTR processing and trafficking could be valuable, especially in the context of cystic fibrosis therapeutics.
Compound Description: This compound is another investigational corrector being explored for the treatment of cystic fibrosis. [] Similar to the previous compound, it aims to enhance the cellular processing and trafficking of the ∆F508-CFTR protein, ultimately improving chloride ion transport in affected cells. []
Relevance: While structurally different from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, this compound's role as a CFTR corrector underscores a potential research avenue. [] Exploring the ability of N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or its analogues, to influence CFTR processing and trafficking could be of interest, particularly in the context of developing novel cystic fibrosis treatments.
Compound Description: AMG6880 is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [] It effectively blocks TRPV1 activation by both capsaicin and protons, suggesting a mechanism that locks the channel in a closed conformation. []
Relevance: Although structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, AMG6880's activity as a TRPV1 antagonist highlights a potential area of investigation. [] It would be interesting to determine whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or similar compounds, can also interact with and modulate TRPV1 channels.
Compound Description: AMG7472 is another potent antagonist of the TRPV1 channel. [] It effectively inhibits TRPV1 activation by both capsaicin and protons, suggesting a mechanism similar to AMG6880, locking the channel in a closed state and preventing activation. []
Relevance: While structurally different from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, AMG7472's activity as a TRPV1 antagonist suggests a potential area for further investigation. [] Determining if N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or structurally similar compounds, can interact with and modulate TRPV1 channels would be of scientific interest.
Compound Description: BCTC acts as a potent antagonist of the TRPV1 channel. [] Like AMG6880 and AMG7472, it effectively blocks TRPV1 activation by both capsaicin and protons, indicating a mechanism that prevents channel opening. []
Relevance: Although structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, BCTC's classification as a TRPV1 antagonist highlights a possible research direction. [] Exploring the potential for N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or related compounds, to interact with and modulate TRPV1 activity could be scientifically valuable.
Compound Description: AMG0610 acts as a selective antagonist of the TRPV1 channel, inhibiting its activation by capsaicin but not by protons. [] This selectivity suggests that AMG0610 might bind to a site on TRPV1 that is crucial for capsaicin binding but not essential for proton-mediated activation. []
Relevance: While structurally different from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, AMG0610's unique profile as a capsaicin-selective TRPV1 antagonist offers a potential research avenue. [] It would be interesting to investigate if N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or its structural analogues, exhibits any selectivity towards different TRPV1 activators.
Compound Description: Capsazepine is a well-known and widely used antagonist of the TRPV1 channel. [] It blocks TRPV1 activation by capsaicin, but not by protons, indicating a selective binding mechanism. []
Relevance: While structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, capsazepine's classification as a TRPV1 antagonist suggests a potential research direction. [] It would be interesting to determine whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or similar compounds, can also interact with and modulate TRPV1 channels.
Compound Description: SB-366791 is a selective antagonist of the TRPV1 channel. [] It inhibits TRPV1 activation by capsaicin but not by protons, indicating a specific binding site or mechanism that differentiates between these two activators. []
Relevance: While structurally different from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, SB-366791's classification as a TRPV1 antagonist, specifically its selectivity towards capsaicin over protons, offers a potential research direction. [] Investigating whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or its analogues, display similar selectivity profiles against different TRPV1 activators could provide valuable insights.
Compound Description: DTBHB is a melatonin-related compound with potent antioxidant properties. [, ] It has demonstrated significant inhibition of lipid peroxidation in vitro, particularly during copper or free radical-induced low-density lipoprotein (LDL) oxidation. [] While DTBHB increased the susceptibility of atherogenic lipoproteins to ex vivo oxidation in a mouse model, it did not significantly affect atherosclerotic lesion development. []
Compound Description: GWC20, a pinoline derivative, demonstrates potent antioxidant activity. [] In vitro studies revealed its ability to protect against low-density lipoprotein (LDL) oxidation induced by copper ions and free radicals. [] GWC20's antioxidant effects are attributed to its capacity to scavenge free radicals and inhibit lipid peroxidation. []
Compound Description: This compound is an indole derivative that acts as an inhibitor of interleukin-4 (IL-4) gene expression. [] IL-4 is a cytokine that plays a crucial role in the immune response, particularly in allergic reactions and antibody production. [] By inhibiting IL-4 gene expression, this compound may have therapeutic potential for treating allergic conditions and other immune-related disorders. []
Relevance: This compound shares a core indole structure with N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, suggesting potential for overlapping biological activities. [] Both compounds contain a substituted amine group at the 3-position of the indole ring, with the related compound featuring a 4-pyridinylamino substituent. This structural similarity warrants further investigation into the potential immunological effects of N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide.
Compound Description: This compound, a benzo[b]thiophene derivative, acts as an inhibitor of interleukin-4 (IL-4) gene expression. [] By suppressing IL-4 production, this compound may offer therapeutic benefits for managing allergic conditions and other immune-mediated diseases. []
Relevance: While this compound has a benzo[b]thiophene core instead of the indole core present in N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, it highlights a potential research direction. [] The shared 4-pyridinylamino substituent and its role in inhibiting IL-4 gene expression suggest that exploring the immunological properties of N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide could be of interest.
Relevance: While structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, mifepristone's role in reducing atypical antipsychotic-associated weight gain in rats is noteworthy. [] This study highlights the potential of GRAs as a treatment strategy for managing weight gain and metabolic disturbances associated with certain medications. [] It would be intriguing to investigate whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or related compounds, could exhibit similar effects on weight regulation or metabolic pathways.
Compound Description: CORT-108297 is a selective glucocorticoid receptor antagonist (sGRA) []. It binds to the glucocorticoid receptor and blocks the action of cortisol, a hormone involved in stress response and metabolism. []
Relevance: While structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, CORT-108297's role in preventing weight gain and glucose excursions induced by atypical antipsychotics in rats is of interest. [] This finding suggests that modulating glucocorticoid receptor activity could be a potential strategy for addressing metabolic side effects associated with certain medications. [] Exploring whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or its analogues, can influence glucocorticoid receptor signaling or exhibit similar metabolic effects would be a valuable research direction.
Compound Description: LLY-2707 is a novel and highly selective glucocorticoid receptor antagonist (GRA). [] Preclinical studies have demonstrated its effectiveness in reducing atypical antipsychotic-associated weight gain and hyperglycemia in rats. [] LLY-2707 achieves this without significantly interfering with the primary mechanism of action of the antipsychotic medication. []
Relevance: While structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, LLY-2707's efficacy in mitigating the metabolic side effects of atypical antipsychotics is notable. [] This study highlights the potential of GRAs as a therapeutic strategy for addressing weight gain and glucose dysregulation associated with certain medications. [] Exploring whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or related compounds, possess similar effects on weight regulation or glucose metabolism could be scientifically valuable.
Compound Description: 8-OH-DPAT is a research compound known to act as a serotonin 5-HT1A receptor agonist. [] It is often used in scientific studies to investigate the role of the 5-HT1A receptor in various physiological processes, including mood, anxiety, and bladder function.
Relevance: While structurally dissimilar to N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, 8-OH-DPAT's ability to inhibit bladder activity in cats with chronic spinal cord injury (SCI) is notable. [] This study highlights the potential of targeting serotonin receptors, particularly the 5-HT1A receptor, for treating bladder dysfunction in SCI patients. [] It would be interesting to investigate whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or similar compounds, have any effects on bladder function or serotonin receptor activity.
Compound Description: GR-46611 is a research compound that primarily acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors, with some activity at the 5-HT1A receptor. [] It is used in scientific studies to explore the roles of these serotonin receptors in various physiological processes.
Relevance: Although structurally distinct from N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, GR-46611's ability to reduce bladder hyperactivity and increase bladder capacity in cats with chronic spinal cord injury (SCI) is of interest. [] This study suggests that targeting specific serotonin receptors could be a potential therapeutic strategy for managing bladder dysfunction in SCI patients. [] Exploring whether N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide, or related compounds, exhibit similar effects on bladder function or serotonin receptor activity would be a valuable research direction.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.